2-((5-Morpholino-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
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Overview
Description
2-((5-Morpholino-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound that features a thiazole ring, a morpholine group, a tosyl group, and a piperidine ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Morpholino-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone under acidic or basic conditions.
Introduction of the Morpholine Group: This could be achieved through nucleophilic substitution reactions.
Attachment of the Tosyl Group: Tosylation is usually performed using tosyl chloride in the presence of a base like pyridine.
Formation of the Final Compound: The final step might involve coupling the thiazole derivative with piperidine under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the piperidine ring.
Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, it might be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine
In medicinal chemistry, such compounds are often investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Morpholino-4-methylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- 2-((5-Morpholino-4-phenylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
Uniqueness
The uniqueness of 2-((5-Morpholino-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone might lie in its specific substituents, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[[4-(4-methylphenyl)sulfonyl-5-morpholin-4-yl-1,3-thiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S3/c1-16-5-7-17(8-6-16)31(26,27)19-20(24-11-13-28-14-12-24)30-21(22-19)29-15-18(25)23-9-3-2-4-10-23/h5-8H,2-4,9-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXBDNHBFMCHSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)SCC(=O)N3CCCCC3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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